molecular formula C15H15NO3 B470774 4-[(2-Methoxybenzyl)amino]benzoic acid CAS No. 64260-97-5

4-[(2-Methoxybenzyl)amino]benzoic acid

Cat. No.: B470774
CAS No.: 64260-97-5
M. Wt: 257.28g/mol
InChI Key: FBEXNBDUERYLOP-UHFFFAOYSA-N
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Description

4-[(2-Methoxybenzyl)amino]benzoic acid (CAS 27126-29-0) is an organic compound with the molecular formula C15H15NO3 and a molar mass of 257.28 g/mol . It belongs to the class of aminobenzoic acids, which are prominent building blocks in medicinal and organic chemistry. The structure consists of a benzoic acid moiety and a 2-methoxybenzyl group linked by a secondary amine bridge, a feature common in compounds studied for their biological and photophysical properties. Compounds with similar structural motifs, such as those derived from vanillin and 4-aminobenzoic acid (PABA), are frequently investigated as synthetic intermediates for pharmaceuticals and as potential ligands or cores in the development of fluorescent chemosensors . The molecular framework of this secondary amine offers sites for further chemical modification, making it a versatile reagent for constructing more complex molecules for research applications, including but not limited to materials science and drug discovery. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64260-97-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H15NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

FBEXNBDUERYLOP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 2 Methoxybenzyl Amino Benzoic Acid

Established Synthetic Pathways for N-Substituted Benzoic Acid Derivatives

The synthesis of N-substituted benzoic acid derivatives, such as 4-[(2-Methoxybenzyl)amino]benzoic acid, is predominantly achieved through methods that form a carbon-nitrogen (C-N) bond between an aromatic ring and an amine. Several established pathways are widely utilized in organic synthesis for this purpose.

Reductive Amination: This is one of the most powerful and versatile methods for preparing secondary and tertiary amines. The reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this involves reacting 4-aminobenzoic acid with 2-methoxybenzaldehyde (B41997). The key advantage of this one-pot reaction is its efficiency and high selectivity, which minimizes waste by avoiding the need to isolate the imine intermediate. wikipedia.orgacs.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgacsgcipr.org

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a nucleophilic amine. fishersci.sechemistrysteps.comwikipedia.org In the context of the target molecule, this could theoretically involve reacting a 4-halobenzoic acid derivative with 2-methoxybenzylamine. The reaction is typically facilitated by a base in a polar solvent. fishersci.se The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring, requiring strong activation for the substitution to occur efficiently. chemistrysteps.comwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgyoutube.com It allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org This method offers broad substrate scope and functional group tolerance, making it a powerful alternative to traditional methods, especially for less reactive aryl halides. wikipedia.orgacsgcipr.org The synthesis of this compound via this route would involve coupling 4-bromobenzoic acid with 2-methoxybenzylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org

Optimized Synthesis Protocols and Experimental Procedures for this compound

An effective and high-yielding synthesis of this compound has been reported via a one-pot reductive amination reaction. acs.orgacs.org This optimized procedure is based on the reaction between p-aminobenzoic acid and 2-methoxybenzaldehyde, followed by reduction with sodium borohydride. acs.org

The general procedure involves dissolving p-aminobenzoic acid in methanol and then adding 2-methoxybenzaldehyde. acs.orgacs.org This mixture is stirred for a short period, during which the corresponding imine intermediate precipitates as a colored powder. acs.org Subsequently, sodium borohydride is added in portions, causing the precipitate to dissolve and the color to fade as the imine is reduced to the secondary amine. acs.orgacs.org The reaction is then quenched, and the pH is adjusted with hydrochloric acid to precipitate the final product, this compound, as a white solid. acs.orgacs.org This method has been shown to produce the target compound in a high yield of 96%. acs.org

Table 1: Optimized Reaction Protocol for this compound

Parameter Value/Description Source
Starting Material 1 p-Aminobenzoic acid acs.orgacs.org
Starting Material 2 2-Methoxybenzaldehyde acs.orgacs.org
Reducing Agent Sodium borohydride (NaBH₄) acs.orgacs.org
Solvent Methanol acs.org
Reaction Type One-pot reductive amination acs.org
Product Isolation Acidification with 10% HCl and filtration acs.orgacs.org
Yield 96% acs.org

| Appearance | White Solid | acs.org |

The structure and purity of the synthesized compound were confirmed through various spectroscopic and analytical techniques. acs.org

Table 2: Characterization Data for this compound

Analysis Result Source
FT-IR (ν, cm⁻¹) 2515–3100 (COOH), 3422 (NH), 1653 (C=O) acs.org
¹H NMR (DMSO-d₆, 400 MHz) δ 12.00 (s, 1H, COOH), 7.65 (d, 2H), 7.24 (t, 1H), 7.02 (dd, 1H), 6.92 (m, 3H), 6.59 (d, 2H), 4.30 (d, 2H), 3.72 (s, 3H) acs.org
¹³C NMR (DMSO-d₆, 101 MHz) δ 167.39, 159.37, 152.37, 141.12, 131.01, 129.39, 119.27, 117.21, 112.84, 112.04, 111.16, 54.92, 45.82 acs.org
Mass Spec (m/z) Calculated for [M+H]⁺: 257.11; Found: 258.10 acs.org

| Elemental Analysis | Calculated for C₁₅H₁₅NO₃: C, 70.02; H, 5.88; N, 5.44. Found: C, 69.99; H, 5.90; N, 5.47. | acs.org |

Exploration of Alternative Synthetic Routes for this compound

While reductive amination is a highly effective method, exploring alternative synthetic routes is crucial for flexibility in substrate availability and for overcoming potential limitations.

One potential alternative is a two-step process involving the N-alkylation of a 4-aminobenzoic acid ester with 2-methoxybenzyl halide, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach circumvents the direct use of an aldehyde. The N-alkylation of primary amines can sometimes lead to overalkylation, but conditions can be optimized to favor mono-alkylation. organic-chemistry.org

A third possibility involves the reduction of an amide . This route would begin with the synthesis of an amide by coupling 4-aminobenzoic acid with 2-methoxybenzoic acid. The resulting amide could then be reduced to the target secondary amine. However, this approach is less direct and may require harsher reducing agents like lithium aluminum hydride. pearson.com

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. rsc.orgresearchgate.net Reductive amination is often considered a green reaction because it can be performed as a one-pot synthesis, which reduces waste from intermediate purification steps and improves process efficiency. wikipedia.orggctlc.org

Further green improvements to the established reductive amination protocol could include:

Use of Greener Solvents: While methanol is used in the reported synthesis, exploring alternative, more benign solvents like ethanol or even water could reduce the environmental impact. acs.org

Alternative Reducing Agents: Replacing sodium borohydride with catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C) would improve the atom economy of the reaction, as the only byproduct is water. wikipedia.orgacsgcipr.org

Energy Efficiency: Optimizing the reaction to proceed efficiently at room temperature would reduce energy consumption compared to reactions requiring heating. The reported synthesis already operates under mild conditions. acs.org

Catalytic Approaches: Developing catalytic versions of the reaction that minimize the use of stoichiometric reagents is a core principle of green chemistry. rsc.org The one-pot reductive amination of carboxylic acids using heterogeneous catalysts is an area of active research that aligns with these goals. researchgate.net

The synthesis of amines from renewable, bio-based resources is also a key area of sustainable chemistry, aiming to reduce reliance on petrochemical feedstocks. acs.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final compound is critical for its subsequent use. Several techniques can be employed for the purification and isolation of this compound.

Precipitation and Filtration: The optimized synthesis protocol utilizes precipitation as the primary method of isolation. acs.orgacs.org By adjusting the pH of the reaction mixture with hydrochloric acid, the product, which is sparingly soluble in acidic aqueous media, precipitates out of the solution. acs.org The solid can then be collected by simple filtration. This method is effective for removing soluble impurities. illinois.edu The collected solid is typically washed with distilled water and a cold organic solvent like ethanol to remove any remaining soluble starting materials or byproducts. acs.orgacs.org

Recrystallization: For achieving higher purity, recrystallization is a standard and powerful technique for solid compounds. illinois.eduma.edupitt.eduyoutube.com This method relies on the difference in solubility of the compound in a hot versus a cold solvent. ma.edupitt.edu An appropriate solvent would be one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. youtube.com The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of the compound form, leaving impurities behind in the solution. ma.edualfa-chemistry.com Water or ethanol-water mixtures are often suitable for recrystallizing benzoic acid derivatives. ma.edualfa-chemistry.com

Chromatography: In cases where impurities have similar solubility profiles to the product, column chromatography is an effective purification method. The crude mixture is passed through a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is used to elute the components. Separation is achieved based on the differential adsorption of the components to the stationary phase.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxybenzyl Amino Benzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 4-[(2-Methoxybenzyl)amino]benzoic acid, detailed ¹H and ¹³C NMR analyses in dimethyl sulfoxide-d6 (DMSO-d6) have confirmed its molecular structure.

The ¹H NMR spectrum provides precise information about the proton environment. nih.gov The proton of the carboxylic acid group appears as a singlet at δ 11.97 ppm. The aromatic protons display a series of signals, including a doublet at δ 7.67 ppm corresponding to the two protons on the benzoic acid ring adjacent to the carboxyl group. The protons of the 2-methoxybenzyl group and the remaining protons on the benzoic acid ring are observed between δ 6.59 and δ 7.27 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (HNCH₂) resonate as a doublet at δ 4.30 ppm, and the characteristic methoxy (B1213986) group protons appear as a singlet at δ 3.85 ppm. nih.gov

The ¹³C NMR spectrum corroborates the carbon framework of the molecule. nih.gov The carbonyl carbon of the carboxylic acid is identified at δ 167.40 ppm. The aromatic carbons resonate in the range of δ 110.58 to δ 156.87 ppm, including the carbon attached to the methoxy group at δ 156.87 ppm. The methoxy carbon itself is found at δ 55.29 ppm, and the methylene carbon of the benzyl linker is observed at δ 40.79 ppm. nih.gov

While ¹H and ¹³C NMR data have been pivotal in confirming the primary structure, detailed 2D NMR spectroscopic data (such as COSY, HSQC, and HMBC) were not available in the reviewed literature. Such analyses would further confirm proton-proton and proton-carbon correlations.

¹H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.97sN/A1HCOOH
7.67d8.542HAr-H
7.27mN/A2HAr-H
7.02d8.111HAr-H
6.92t7.391HNHCH₂
6.88dd6.861HAr-H
6.59d8.592HAr-H
4.30d5.562HHNCH₂
3.85sN/A3HOCH₃

¹³C NMR Data (101 MHz, DMSO-d6)

Chemical Shift (δ) ppmAssignment
167.40COOH
156.87Ar-C-OCH₃
152.48Ar-C
131.04Ar-CH (2C)
128.03Ar-CH
127.74Ar-C
126.49Ar-CH
120.11Ar-CH
116.99Ar-C
110.92Ar-CH (2C)
110.58Ar-CH (2C)
55.29OCH₃
40.79CH₂NH

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Pattern Interpretation

High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. For this compound (C₁₅H₁₅NO₃), the calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 258.1125. Mass spectrometric analysis has confirmed this molecular weight. nih.gov

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure and stability. While a detailed experimental fragmentation spectrum for this specific compound is not publicly available, the primary fragmentation pathways can be predicted based on its structure. A characteristic fragmentation would involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This cleavage would lead to two major fragment ions:

The 2-methoxybenzyl cation (m/z 121): This is a stable, resonance-delocalized cation and is a common fragment observed in molecules containing this moiety.

The 4-aminobenzoic acid radical cation (m/z 137) or related fragments.

Further fragmentation of the benzoic acid portion would likely involve the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO) to yield a phenyl cation at m/z 77.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate electronic transitions within the molecule.

The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A broad band is observed in the region of 2515–3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. A distinct peak at 3422 cm⁻¹ corresponds to the N-H stretching of the secondary amine. The strong absorption at 1653 cm⁻¹ is assigned to the C=O stretching of the carbonyl group in the carboxylic acid. nih.gov

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated system. The UV-Vis spectrum of the compound shows a maximum absorption (λmax) at 305 nm, with a molar absorptivity (εmax) of 17475 M⁻¹cm⁻¹, indicating significant electronic conjugation across the molecular structure. nih.gov

Spectroscopic Data Summary

TechniqueParameterValueAssignment
FT-IRν (cm⁻¹)2515-3100O-H stretch (Carboxylic Acid)
ν (cm⁻¹)3422N-H stretch (Amine)
ν (cm⁻¹)1653C=O stretch (Carbonyl)
UV-Visλₘₐₓ (nm)305Electronic Transition
εₘₐₓ (M⁻¹cm⁻¹)17475Molar Absorptivity

X-ray Crystallography and Solid-State Structural Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies have confirmed the structure of this compound using this technique. nih.gov

While the specific, detailed crystallographic data such as the Cambridge Crystallographic Data Centre (CCDC) deposition number, unit cell dimensions, and space group are not publicly available in the reviewed literature, the analysis confirmed the molecular connectivity and revealed key features of its solid-state packing. Such an analysis provides exact bond lengths, bond angles, and torsion angles. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, and π-π stacking between the aromatic rings, which govern the crystal lattice formation. The use of Hirshfeld surface analysis in the original study highlights the importance of noncovalent interactions in the crystal packing. nih.gov

Computational and Theoretical Investigations of 4 2 Methoxybenzyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous other properties can be derived.

For 4-[(2-Methoxybenzyl)amino]benzoic acid, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. A crucial aspect of this analysis is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and electron-poor regions (electrophilic sites), like the acidic proton of the carboxyl group and the amine proton. This information is vital for predicting how the molecule will interact with other chemical species. Global reactivity descriptors, including electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Finally, quantum chemical methods are powerful tools for predicting spectroscopic properties. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. Similarly, electronic transitions can be calculated to predict its Ultraviolet-Visible (UV-Vis) spectrum, providing a theoretical basis for experimental spectroscopic analysis.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations.

ParameterHypothetical ValueSignificance
EHOMO -5.8 eVIndicates electron-donating capability.
ELUMO -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.6 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.
Chemical Hardness (η) 2.3 eVResistance to change in electron distribution.
Electronegativity (χ) 3.5 eVTendency to attract electrons.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions of this compound

While quantum calculations describe a molecule in a static state, Molecular Dynamics (MD) simulations provide a view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The key points of flexibility are the rotatable bonds in the bridge connecting the two aromatic rings (Caryl-CH₂-NH-Caryl). Simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This dynamic picture is crucial as the molecule's shape dictates how it can interact with other molecules, including biological receptors. Analysis of the simulation trajectory can identify the most stable and frequently occurring conformations.

MD simulations are also paramount for studying solvent interactions. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), one can analyze how the solvent organizes around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the this compound molecule. For instance, RDFs would likely show a high probability of finding water molecules near the polar carboxyl group, forming hydrogen bonds, and different structuring around the nonpolar aromatic rings. These simulations provide insight into the molecule's solubility and how the solvent might mediate its interactions with other solutes. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation Note: This table presents hypothetical data types that would be generated from an MD simulation.

Analysis TypeParameterHypothetical FindingImplication
Conformational Analysis Most Populous ConformerTorsion angle C-C-N-C ≈ 90°Reveals the molecule's preferred 3D shape in solution.
Solvent Interaction RDF of Water O around -COOHSharp peak at ~2.8 ÅStrong hydrogen bonding between the carboxyl group and water.
System Stability RMSD of Solute BackbonePlateau at ~0.2 nmThe simulation has reached equilibrium and the structure is stable.
Hydrogen Bonding Intramolecular H-bondsTransient H-bond between NH and OCH₃Suggests a potential, but weak, interaction influencing conformation.

Molecular Docking Studies for Hypothetical Receptor Interactions and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the molecular interactions driving the ligand-receptor recognition process.

Although the specific biological targets of this compound are not established, molecular docking can be used to generate hypotheses. Based on the structural motifs within the molecule—a substituted aminobenzoic acid—plausible hypothetical targets could include bacterial enzymes, such as dihydrofolate reductase (a target for antifolates) or histidine kinase, as well as enzymes involved in neurodegenerative diseases like acetylcholinesterase. nih.govmdpi.com

A hypothetical docking study would involve obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). The this compound molecule would then be computationally placed into the protein's active site. Docking algorithms would sample numerous possible orientations and conformations of the ligand within the binding pocket and score them based on a function that estimates the binding free energy.

The results would predict the most stable binding pose and a corresponding binding affinity score (e.g., in kcal/mol). Analysis of this pose would reveal key intermolecular interactions, such as hydrogen bonds between the ligand's carboxyl or amine groups and polar amino acid residues, hydrophobic interactions between the aromatic rings and nonpolar residues, and potential salt-bridge formation with charged residues. This allows for the prediction of which amino acids are crucial for binding and provides a rational basis for designing more potent derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound Note: The targets and results are illustrative to demonstrate the output of a docking study.

Hypothetical Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
B. subtilis Histidine Kinase (e.g., 2KLE) -8.5Asp55, Gly58Hydrogen Bond with -COOH and -NH-
Ala10, Val66Hydrophobic interaction with benzyl (B1604629) ring
Acetylcholinesterase (e.g., 4EY7) -9.2Ser203, His447Hydrogen Bond with -COOH
Trp86, Tyr337π-π stacking with aromatic rings
SARS-CoV-2 Main Protease (e.g., 6LU7) -7.9His41, Cys145Hydrogen Bond with -NH- and methoxy O
Met165, Gln189Hydrophobic interaction with benzyl ring

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By building a predictive model, QSAR can be used to estimate the activity of newly designed, unsynthesized molecules, thereby guiding the optimization of a lead compound.

To develop a QSAR model for derivatives of this compound, a dataset of analogous compounds would first be required. This involves synthesizing a library of derivatives where specific parts of the molecule are systematically varied—for example, by changing the substituent on the 2-methoxybenzyl ring (e.g., replacing methoxy with chloro, methyl, or nitro) or on the benzoic acid ring. The biological activity of each compound in this series (e.g., the IC₅₀ value against a specific enzyme) would need to be experimentally determined.

Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Physicochemical descriptors: LogP (hydrophobicity), molar refractivity (steric bulk).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, Hammett constants of substituents.

Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is generated that best correlates the values of the descriptors with the observed biological activity. The resulting model is then rigorously validated to ensure its statistical significance and predictive power. benthamscience.comresearchgate.net A successful QSAR model can reveal which molecular properties are most important for activity, providing a clear rationale for designing new, more potent derivatives.

Table 4: Illustrative Dataset for a Hypothetical QSAR Study of Derivatives Note: This table demonstrates the type of data required to build a QSAR model. Values are for illustrative purposes.

Derivative (Modification from Parent)Experimental pIC₅₀LogPMolar RefractivityHammett Constant (σ)
Parent Compound (2-OCH₃) 6.53.875.6-0.27
2-Cl Derivative 6.84.375.1+0.23
2-CH₃ Derivative 6.34.275.8-0.17
2-NO₂ Derivative 7.23.677.2+0.78
4'-Cl on Benzoic Acid Ring 6.94.580.2+0.23

Cheminformatics and Bioinformatic Analyses of this compound Chemical Space and Analogues

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In conjunction with bioinformatics, which deals with biological data, these tools allow for a comprehensive analysis of a compound and its analogues in the context of the broader chemical and biological landscape.

The chemical space around this compound can be explored by generating a large virtual library of related structures. This is done by computationally enumerating various possible substituents at different positions on the molecule's scaffold. This virtual library can then be analyzed using cheminformatic tools to assess its properties. For instance, properties like molecular weight, LogP, number of hydrogen bond donors and acceptors can be calculated for each analogue to evaluate its "drug-likeness" according to frameworks like Lipinski's Rule of Five. bohrium.com This helps filter out compounds with predicted poor pharmacokinetic properties early in the discovery process.

Diversity analysis can be performed on the library to ensure a broad exploration of the chemical space, identifying unique structures that differ significantly from existing compounds. Another powerful technique is scaffold hopping, where computational algorithms search for entirely new molecular backbones that can maintain the key pharmacophoric features of the original molecule—the specific 3D arrangement of functional groups responsible for its biological activity. mdpi.comresearchgate.net This can lead to the discovery of novel classes of compounds with potentially improved properties or different intellectual property profiles.

Bioinformatic analyses are then used to connect these chemical structures to biological function. By comparing the structural and electronic features of this compound with ligands in biological databases (e.g., ChEMBL, PubChem), potential protein targets can be predicted. This "target fishing" approach can suggest new therapeutic applications for the compound and its analogues, which can then be validated through the molecular docking and experimental assays described in previous sections.

Table 5: Illustrative Cheminformatic Profile of Hypothetical Analogues Note: This table shows a sample output from a cheminformatic analysis of a small virtual library.

Analogue IDModificationMWLogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of 5 Violations
Parent 2-OCH₃ on benzyl257.283.8240
ANA-01 2-OH on benzyl243.253.3340
ANA-02 2,4-diCl on benzyl312.174.8230
ANA-03 3'-NO₂ on benzoic302.283.7260
ANA-04 Esterify -COOH285.334.5140

In Vitro Mechanistic Studies and Molecular Target Identification for 4 2 Methoxybenzyl Amino Benzoic Acid

Investigation of Specific Cellular Pathway Modulation by 4-[(2-Methoxybenzyl)amino]benzoic acid

The structure of this compound, particularly the para-aminobenzoic acid (PABA) backbone, suggests potential interaction with pathways that utilize PABA or its derivatives. In many microorganisms, PABA is a vital precursor for the synthesis of folic acid. nih.gov Chemical modifications to the PABA structure can interfere with this pathway, a mechanism exploited by sulfonamide antibacterials. nih.gov Therefore, it is plausible that this compound could modulate the folate biosynthesis pathway in susceptible organisms.

Furthermore, studies on aminobenzoic acid derivatives have revealed their ability to influence various cellular processes. For instance, metabolomic analysis of the microalga Schizochytrium limacinum SR21 showed that treatment with p-aminobenzoic acid could significantly increase lipid yield by promoting glycolysis and the mevalonate (B85504) pathway while weakening the tricarboxylic acid (TCA) cycle. nih.gov In bacteria like Comamonas sp. QT12, the degradation of 3-aminobenzoic acid involves a specific gene cluster, indicating that the cellular machinery can be highly adapted to metabolize such compounds. nih.gov In the context of cancer cells, metabolomic profiling of acute myeloid leukemia (AML) cell lines has associated resistance to drugs like cytarabine (B982) with alterations in the purine (B94841) metabolic pathway, a downstream process of folate metabolism. nih.gov This suggests that compounds interacting with PABA-related pathways could potentially influence cell chemosensitivity.

Table 1: Effect of p-Aminobenzoic Acid (p-ABA) on Lipid Yield in Schizochytrium limacinum SR21

This table illustrates how a structural analog of the target compound can modulate a specific metabolic pathway, leading to changes in biochemical production.

CompoundConcentrationIncrease in Lipid Yield (%)Reference
p-Aminobenzoic acid (p-ABA)0.2 g/L56.84% nih.gov
Sodium Benzoate (SBA)0.1 g/L~20% (estimated from graph) nih.gov
p-Methylbenzoic acid (p-MBA)0.2 g/L32.15% nih.gov
Folic Acid (FA)0.01 g/L38.42% nih.gov

Elucidation of Protein-Ligand Interactions and Enzyme Inhibition Mechanisms of this compound

The benzoic acid scaffold is present in numerous enzyme inhibitors. Studies on its derivatives reveal a high potential for protein-ligand interactions, primarily through hydrogen bonding and hydrophobic interactions. The specific substitutions on the benzene (B151609) ring and the amino group of this compound would critically influence its binding affinity and selectivity for various protein targets.

Enzyme Inhibition: Research on structurally similar molecules has demonstrated inhibitory activity against a range of enzymes:

Tyrosinase: 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit mushroom tyrosinase in a non-competitive manner, suggesting they bind to a site other than the active site. nih.gov

Cholinesterases: Hydroxybenzoic acid derivatives have been identified as dual-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), acting via a non-competitive mechanism. frontiersin.org Other benzoic acid derivatives have also been synthesized as multi-target inhibitors of AChE and carbonic anhydrases (CAs). sci-hub.se

α-Amylase: A structure-activity relationship study of benzoic acid derivatives showed that hydroxylation and methoxylation patterns significantly affect α-amylase inhibition. mdpi.com For example, a hydroxyl group at the 2-position had a strong positive effect on inhibitory activity, whereas methoxylation at the same position led to a decrease. mdpi.com

Sirtuins: In a screening for sirtuin inhibitors, 4-tert-butylbenzoic acid was identified as a weak but selective SIRT1 inhibitor, highlighting that the nature of the substituent at the 4-position is key for activity. nih.gov

Protein Binding: The binding of substituted benzoic acids to transport proteins like serum albumin has been extensively studied. Spectrofluorimetric titration of 24 substituted benzoic acid anions with bovine serum albumin (BSA) revealed that the electron-density distribution in the aromatic ring is a crucial factor for binding affinity. nih.gov For m- and p-substituted acids, the binding constants correlate well with the Hammett constants of the substituents. nih.gov This suggests that the electronic properties of the 2-methoxybenzyl group in the target compound would significantly modulate its binding to plasma proteins.

Table 2: Inhibitory Activity of Benzoic Acid Analogs Against Various Enzymes

This table summarizes the enzyme inhibitory activities of compounds structurally related to this compound, indicating potential targets.

Compound/Analog ClassEnzyme TargetInhibition Constant (IC₅₀ / Kᵢ)MechanismReference
2-Aminobenzoic AcidMushroom Tyrosinase (monophenolase)Kᵢ = 5.15 µMNon-competitive nih.gov
4-Aminobenzoic AcidMushroom Tyrosinase (monophenolase)Kᵢ = 3.8 µMNon-competitive nih.gov
2,3,4-Trihydroxybenzoic Acidα-AmylaseIC₅₀ = 17.30 ± 0.73 mMNot specified mdpi.com
Hydroxybenzoic acid derivative (AntiOxBEN1)Butyrylcholinesterase (BChE)IC₅₀ = 85 ± 5 nMNon-competitive frontiersin.org
4-tert-Butylbenzoic AcidSIRT1IC₅₀ = 1.0 mMNot specified nih.gov

Assessment of this compound's Impact on Key Biochemical Processes and Signaling Cascades

Based on its structure, this compound could interfere with several fundamental biochemical processes and signaling cascades.

Membrane Interactions: Benzoic acid and its analogs have been shown to interact with cell membranes, leading to an increase in osmotic fragility in rat red blood cells in vitro. nih.govresearchgate.net This effect is dependent on the hydrophobic and hydrophilic balance of the molecule, suggesting that the lipophilicity of the 2-methoxybenzyl group would be a key determinant of such interactions. nih.gov

Ribosomal Translation: High-resolution cryo-EM structures have shown that aminobenzoic acid derivatives can bind to the aminoacyl-tRNA site (A-site) of the ribosome. nih.govacs.org However, their rigid aromatic backbone can sterically block the induced fit mechanism required for efficient peptide bond formation, thereby potentially inhibiting protein synthesis. nih.govacs.org

Inflammatory Signaling: Many N-arylaminobenzoic acids, such as mefenamic acid, are known nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. wikipedia.org It is conceivable that this compound could exhibit similar activities on inflammatory pathways.

Efflux Pump Inhibition: In bacteria, the overexpression of efflux pumps is a major mechanism of antibiotic resistance. Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors, with the trimethoxybenzoic acid moiety being important for activity. nih.gov This suggests a potential role for substituted benzoic acids in modulating multidrug resistance. nih.gov

High-Throughput Screening Methodologies for Identifying Novel Molecular Targets of this compound

To identify novel molecular targets for a compound like this compound, high-throughput screening (HTS) is an indispensable tool. This approach allows for the rapid testing of a compound against large libraries of proteins, enzymes, or cellular models.

A typical HTS workflow would involve:

Library Screening: The compound would be screened against diverse compound libraries, which can include collections of known bioactive molecules, natural products, or diverse synthetic compounds. stanford.edu

Target-Based Screening: The compound could be tested against panels of specific protein targets, such as kinases, proteases, or G-protein coupled receptors (GPCRs). For instance, a quantitative HTS of over 73,000 compounds was used to identify a small molecule agonist of the thyroid-stimulating hormone receptor (TSHR), which was then optimized into potent analogs. acs.org

Phenotypic Screening: Instead of a specific target, the compound can be screened for its ability to induce a particular cellular phenotype, such as cell death in cancer lines, inhibition of bacterial growth, or reduction of a specific biomarker. nih.gov

Hit Validation and Deconvolution: Positive "hits" from the initial screen are then validated through dose-response studies. For phenotypic hits, subsequent target deconvolution studies using techniques like affinity chromatography, genetic screening, or proteomic profiling are necessary to identify the specific molecular target responsible for the observed effect.

Proteomic and Metabolomic Profiling in Response to this compound Exposure in Defined Biological Systems

Omics technologies provide a global, unbiased view of the cellular response to a chemical compound, offering deep mechanistic insights.

Proteomic Profiling: Quantitative proteomics can reveal changes in protein expression and post-translational modifications following treatment with a compound. A label-free quantitative proteomic analysis of Comamonas sp. QT12 exposed to 3-aminobenzoic acid identified 624 proteins expressed only in the presence of the compound, with significant upregulation of proteins involved in its degradation pathway. nih.gov Applying a similar methodology, such as an in-cell digest followed by LC-MS/MS, to a relevant cell line (e.g., a human cancer cell line) treated with this compound would identify proteins and pathways that are directly or indirectly affected by the compound. ed.ac.uk

Metabolomic Profiling: Metabolomics measures the dynamic changes in small-molecule metabolites, providing a functional readout of the cellular state. Studies in AML cell lines have used global metabolomics to link chemosensitivity to specific metabolic pathways, such as purine metabolism and amino acid biosynthesis. nih.gov In another example, metabolomic analysis of Schizochytrium limacinum treated with p-aminobenzoic acid revealed shifts in glucose catabolism and the TCA cycle. nih.gov A metabolomic study of cells exposed to this compound could similarly uncover alterations in key metabolic nodes, revealing its mechanism of action and potential off-target effects.

Table 3: Differentially Abundant Metabolites in Chemoresistant vs. Chemosensitive AML Cell Lines

This table demonstrates how metabolomics can identify pathways associated with a biological response (drug resistance), a technique applicable to studying the effects of this compound.

Drug ResistanceSignificantly Altered Metabolites in Resistant LinesAssociated PathwayReference
Doxorubicin1-Aminocyclopropane-1-carboxylateCarboxylic Acid Metabolism nih.gov
Various Amino AcidsAmino Acid Metabolism
CytarabineGuanosine, Inosine, GuaninePurine Metabolism nih.gov
D-Raffinose, AllopurinolXenobiotic/Other

Structure Activity Relationship Sar Studies of 4 2 Methoxybenzyl Amino Benzoic Acid Analogs

Rational Design and Synthesis of Novel 4-[(2-Methoxybenzyl)amino]benzoic acid Derivatives

The rational design of this compound derivatives often begins with the recognition of the parent molecule, p-aminobenzoic acid (PABA), as a versatile building block in medicinal chemistry. PABA is a key component in the synthesis of various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.gov The synthesis of the target scaffold and its analogs typically follows a convergent strategy, primarily involving two key reactions: the formation of a Schiff base and its subsequent reduction.

A common synthetic route involves the condensation reaction between 4-aminobenzoic acid and a substituted benzaldehyde, such as 2-methoxybenzaldehyde (B41997), often under reflux in a suitable solvent like methanol. This reaction yields the corresponding Schiff base, or imine, derivative. For instance, the reaction of 4-aminobenzoic acid with 2-methoxybenzaldehyde produces 4-[(2-Methoxybenzylidene)amino]benzoic acid. These Schiff bases can be isolated and studied in their own right, or they can serve as intermediates. mdpi.com

The secondary amine, which is the core of the target compound, is then typically obtained by the reduction of the imine. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this transformation, offering mild reaction conditions and good yields. This two-step process, from readily available starting materials, allows for the efficient generation of a diverse library of analogs for SAR studies by varying the substituted aldehyde. researchgate.net

An alternative approach that has been explored is the Buchwald-Hartwig cross-coupling reaction. This method can be used to form the C-N bond directly, for example, by coupling a protected aminobenzoic acid with a suitable benzyl (B1604629) halide. nih.gov

Systematic Modification of the Benzoic Acid Moiety and its Influence on Molecular Interactions

The benzoic acid portion of the molecule is a critical determinant of its biological activity, primarily due to its ability to participate in crucial molecular interactions such as hydrogen bonding and salt bridge formation. The carboxyl group (-COOH) is often essential for anchoring the molecule to its biological target.

In many biologically active 4-aminobenzoic acid derivatives, the acidic nature of the carboxyl group is paramount. For instance, in inhibitors of multidrug resistance-associated proteins (MRPs), the carboxyl group is considered necessary for inhibitory activity and selectivity. researchgate.net Modifications to this group, such as esterification to form compounds like ethyl 4-aminobenzoate, can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. While esterification can increase cell permeability, it eliminates the potential for ionic interactions, which can be detrimental to activity if the target binding pocket contains a positively charged residue.

Bioisosteric replacement of the carboxylic acid is a common strategy to modulate the acidity, polarity, and metabolic stability of a lead compound. For example, replacing the carboxylic acid with a sulfonamide group (-SO2NH2) can maintain the acidic character while introducing a different three-dimensional geometry and hydrogen bonding pattern. In a study of 12-lipoxygenase inhibitors based on a similar scaffold, a benzenesulfonamide (B165840) moiety was used in place of the benzoic acid, demonstrating that alternative acidic groups can be successfully incorporated to achieve potent and selective inhibition. researchgate.net

Variation of the Methoxybenzyl Amine Fragment and its Contribution to Potency and Selectivity

The methoxybenzyl amine fragment offers multiple avenues for structural modification to explore and optimize potency and selectivity. The position and nature of the substituents on the benzyl ring can profoundly influence how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.

The position of the methoxy (B1213986) group is a key variable. In the case of this compound, the ortho-methoxy group influences the rotational freedom around the C-N bond and can engage in specific interactions with the target. In related series of compounds, such as inhibitors of casein kinase 2 (CSNK2A), the presence of an ortho-methoxy aniline (B41778) was found to improve kinome-wide selectivity. nih.gov

Further substitutions on the benzyl ring can be explored to probe for additional interactions. For example, in the development of 12-lipoxygenase inhibitors based on the closely related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the presence of both the hydroxyl and methoxy groups on the benzyl ring was found to be important for potent inhibition. researchgate.net The introduction of other functional groups, such as halogens or small alkyl groups, at different positions on the benzyl ring can be used to fine-tune electronic properties and steric bulk, potentially leading to enhanced potency or altered selectivity.

The nitrogen atom of the amine linker is also a critical interaction point, often acting as a hydrogen bond donor or acceptor. The planarity of the N-benzyl group and its ability to adopt a specific conformation can be crucial for activity.

Correlation Analysis Between Structural Features and Observed In Vitro Biological Effects

While a systematic SAR study on this compound for a single biological target is not extensively documented in the public literature, data from related series of compounds, particularly Schiff base precursors, provide valuable insights into the correlation between structure and activity. A study on a series of Schiff bases derived from 4-aminobenzoic acid and various substituted salicylaldehydes revealed interesting trends in their antimicrobial and cytotoxic activities. mdpi.com

The Schiff base precursor, 4-[(2-Methoxybenzylidene)amino]benzoic acid, showed no significant antibacterial activity in the studied assays. However, related analogs with a hydroxyl group at the 2-position of the benzylidene ring (salicylidene derivatives) exhibited a range of activities, highlighting the importance of this hydroxyl group for the observed biological effects in that particular study. mdpi.com

For example, the introduction of a halogen, such as chlorine or bromine, at the 5-position of the salicylidene ring led to compounds with notable antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The position of the substituent was also critical; a 4-chloro-2-hydroxybenzylidene derivative was highly active, whereas a 2-chloro-6-hydroxybenzylidene analog was less so. mdpi.com

In terms of antifungal activity, many of the salicylidene-based Schiff bases demonstrated potent broad-spectrum effects. The cytotoxicity of these compounds against the HepG2 cancer cell line was also evaluated, with some derivatives showing IC50 values in the low micromolar range. mdpi.com

The data suggests that for antimicrobial and cytotoxic activities in this series, a 2-hydroxybenzylidene moiety is preferred over a 2-methoxybenzylidene group. Furthermore, the addition of electron-withdrawing groups to the salicylidene ring appears to enhance activity. The reduction of the imine to a secondary amine, as in the case of 4-[(2-Hydroxybenzyl)amino]benzoic acid, resulted in a loss of antibacterial activity in the context of this study, indicating that the rigid imine linkage may be crucial for the observed effects. mdpi.com

Table 1: In Vitro Biological Activity of Selected 4-Aminobenzoic Acid Derivatives

CompoundR Group (on benzylidene)Antibacterial MIC (µM) vs. S. aureusAntifungal MIC (µM) vs. C. albicansCytotoxicity IC50 (µM) vs. HepG2
4-[(2-Methoxybenzylidene)amino]benzoic acid2-OCH3>500>500>100
4-[(2-Hydroxybenzylidene)amino]benzoic acid2-OH>500125>100
4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid2-OH, 5-Cl31.2515.6226.3
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid2-OH, 5-Br31.2515.6222.4
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid2-OH, 5-NO215.627.8115.0

Data sourced from a study on Schiff bases of 4-aminobenzoic acid. mdpi.com The table is for illustrative purposes to show SAR trends in a related series.

Development of Novel Analogs with Enhanced or Modified Molecular Selectivity Profiles

The development of novel analogs of this compound with improved potency and selectivity hinges on a deep understanding of the SAR discussed in the previous sections. The goal is to introduce structural modifications that enhance favorable interactions with the desired biological target while minimizing off-target effects.

One strategy to enhance selectivity is through conformational constraint. The parent molecule has considerable conformational flexibility around the C-N bond and the benzyl group. Introducing steric bulk or creating cyclic structures can lock the molecule into a more bioactive conformation, potentially increasing both potency and selectivity. For example, incorporating the amine nitrogen into a heterocyclic ring system could be explored.

Another approach is to fine-tune the electronic properties of the molecule. The SAR of related compounds suggests that electron-donating and electron-withdrawing groups on the benzyl ring can have a significant impact on activity. A systematic exploration of different substituents at various positions of the 2-methoxybenzyl ring could lead to the discovery of analogs with improved selectivity for a particular target.

Furthermore, bioisosteric replacement of the key functional groups can lead to novel analogs with different selectivity profiles. As discussed, replacing the carboxylic acid with other acidic groups like tetrazoles or acylsulfonamides could alter the binding mode and selectivity. Similarly, the methoxy group on the benzyl ring could be replaced with other hydrogen bond acceptors or small lipophilic groups to probe for different interactions within the target's binding site.

The development of such analogs would typically involve an iterative process of design, synthesis, and biological testing. Molecular modeling and computational studies can play a crucial role in prioritizing synthetic targets by predicting how different structural modifications will affect binding to the target of interest. While specific studies on enhancing the selectivity of this compound are not widely reported, the principles of medicinal chemistry provide a clear roadmap for the rational design of more selective analogs.

Advanced Pre Clinical Research Avenues for 4 2 Methoxybenzyl Amino Benzoic Acid

Investigation of Target Engagement and Molecular Efficacy in Relevant Non-Human Biological Models

There are no publicly available studies detailing the investigation of target engagement or molecular efficacy of 4-[(2-Methoxybenzyl)amino]benzoic acid in any non-human biological models. Research on related benzoic acid derivatives has explored their effects on various cellular processes, but this cannot be directly extrapolated to the specific target interactions of this compound. nih.govnih.gov

Exploratory Studies on Cellular Uptake, Intracellular Distribution, and Subcellular Localization of this compound

Information regarding the cellular uptake, intracellular distribution, and subcellular localization of this compound is not available in the current body of scientific literature. Understanding how a compound enters cells and where it localizes is a critical step in preclinical development, but these studies have not been published for this specific molecule.

Pharmacokinetic Profiling in Pre-clinical In Vitro Systems and Predictive Modeling (e.g., ADME Prediction)

No in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data or predictive modeling studies for this compound have been published. While general pharmacokinetic properties have been examined for benzoic acid itself in some species, this information is not specific to the derivative . nih.gov The impact of the N-(2-methoxybenzyl) substitution on the pharmacokinetic profile remains uninvestigated.

Pathway-Specific Biological Response Assessment and Biomarker Identification

There is a lack of research on the specific biological pathways modulated by this compound and no identified biomarkers to indicate its activity. While studies on other N-substituted benzoic acid derivatives have been conducted in the context of specific diseases, these findings are not directly applicable. researchgate.net

Application of Omics Technologies (Genomics, Transcriptomics) to Understand the Molecular Impact of this compound

No studies utilizing omics technologies such as genomics or transcriptomics to elucidate the molecular impact of this compound have been found in the public domain. Such studies are crucial for a comprehensive understanding of a compound's mechanism of action and potential off-target effects.

Conclusion and Future Research Perspectives on 4 2 Methoxybenzyl Amino Benzoic Acid

Synthesis of Key Research Findings and Mechanistic Insights

Research into 4-[(2-Methoxybenzyl)amino]benzoic acid has primarily centered on its synthesis and initial biological screening. The compound is synthesized through a reductive amination reaction, a robust and versatile method in medicinal chemistry, involving the reaction of p-aminobenzoic acid with 2-methoxybenzaldehyde (B41997) in the presence of a reducing agent like sodium borohydride (B1222165). This straightforward synthetic route allows for the generation of a diverse library of analogs by varying the substituted benzaldehyde.

A key study investigating a series of 19 related 4-(benzylamino)benzoic acid derivatives found that this compound (designated as compound 7 in the study) exhibited moderate antibacterial activity. The screening was conducted against various bacterial strains, indicating a potential for this scaffold in the development of new antimicrobial agents. Furthermore, the compound was evaluated for its in-vitro anticancer activity against human fibroblast (HGF), non-small cell lung cancer (A549), and small cell lung cancer (H69) cell lines, where it showed some activity, suggesting a potential, albeit modest, cytostatic or cytotoxic effect.

Despite these initial findings, the precise mechanism of action for this compound remains largely uncharacterized. The current body of research has established its biological activity in preliminary assays but has not yet delved into the specific molecular pathways or targets through which it exerts its antibacterial and anticancer effects. This lack of mechanistic insight is a significant gap in our current understanding of the compound.

Compound Synthesis Method Reported Biological Activity
This compoundReductive amination of p-aminobenzoic acid and 2-methoxybenzaldehydeModerate antibacterial activity; In-vitro anticancer activity

Identification of Remaining Knowledge Gaps and Unanswered Scientific Questions

The preliminary nature of the research on this compound leaves several critical questions unanswered. A foremost knowledge gap is the absence of a well-defined molecular target. Identifying the specific enzymes, receptors, or other biomolecules with which this compound interacts is crucial for understanding its therapeutic potential and for guiding future drug development efforts.

Key unanswered scientific questions include:

What are the specific molecular targets of this compound in bacterial and cancer cells? The observed biological activities are likely the result of interactions with specific cellular components, which are currently unknown.

What is the molecular basis for the compound's selectivity? Understanding why it exhibits activity against certain bacterial strains or cancer cell lines and not others is fundamental for its development as a therapeutic agent.

What is the full spectrum of its biological activities? The initial screenings have been limited. A broader biological profiling could uncover additional, potentially more potent, therapeutic applications.

What are the key structural features responsible for its activity? A detailed structure-activity relationship (SAR) is needed to understand the contribution of the 2-methoxybenzyl and aminobenzoic acid moieties to its biological effects.

Proposed Directions for Advanced Mechanistic Investigations and Target Validation

To address the existing knowledge gaps, a multi-pronged approach to mechanistic investigation and target validation is proposed. A logical first step would be the use of in silico target prediction tools. These computational methods can screen the structure of this compound against databases of known protein structures to identify potential binding partners, thereby generating hypotheses for experimental validation.

Following computational predictions, experimental target validation is essential. This could involve:

Enzymatic and Binding Assays: If in silico methods predict an interaction with a specific enzyme or receptor, direct binding and activity assays can be performed to confirm and quantify this interaction.

Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate binding partners from cell lysates, providing an unbiased approach to target identification.

Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement within a cellular context by measuring changes in protein thermal stability upon compound binding.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound can provide insights into the cellular pathways it affects.

Potential for Further Analog Development, Optimization, and Exploration of Novel Chemical Space

The existing research on a series of 4-(benzylamino)benzoic acid derivatives provides a foundation for further analog development. The moderate activity of this compound suggests that its chemical scaffold is a viable starting point for optimization. Future medicinal chemistry efforts could focus on systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for analog development include:

Substitution on the Benzyl (B1604629) Ring: The effect of the methoxy (B1213986) group at the 2-position can be compared with other substituents (e.g., hydroxyl, nitro, halo) at various positions (ortho, meta, para) to establish a clear SAR.

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be esterified, converted to an amide, or replaced with other acidic bioisosteres to modulate the compound's physicochemical properties and cellular uptake.

Alterations to the Amine Linker: The secondary amine can be acylated, alkylated, or incorporated into a heterocyclic ring system to explore new chemical space and potentially improve metabolic stability.

A systematic approach to analog synthesis and screening will be crucial for identifying compounds with superior therapeutic profiles.

Emerging Methodologies and Technologies Applicable to Future Research on this compound

The future investigation of this compound and its analogs can be significantly accelerated by leveraging emerging methodologies and technologies in drug discovery. acs.org

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven platforms can be employed for de novo drug design, generating novel molecular structures with predicted high affinity for a specific target. acs.org ML models can also be trained on existing SAR data to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

High-Throughput Synthesis and Screening: Automated synthesis platforms can rapidly generate libraries of analogs, which can then be evaluated using high-throughput screening (HTS) assays to quickly identify hits.

Chemical Proteomics: Advanced mass spectrometry-based proteomics can be used for target identification and to understand the off-target effects of the compound on a global scale within the cell.

Cryo-Electron Microscopy (Cryo-EM): Should a protein target be identified, cryo-EM could be used to determine the high-resolution structure of the compound-target complex, providing invaluable insights for structure-based drug design.

By integrating these advanced technologies, the research and development pipeline for this compound-based therapeutics can be made more efficient and effective, ultimately accelerating the journey from a promising hit compound to a potential clinical candidate. acs.orgsteeronresearch.com

Q & A

Q. Critical Parameters :

  • Temperature control during condensation (60-80°C) to avoid side reactions.
  • Catalyst loading (5-10% Pd/C) for efficient nitro reduction .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in ethanol or DMSO at room temperature.
  • Data Collection : Using a MoKα radiation source (λ = 0.71073 Å) on a diffractometer (e.g., XtaLAB Synergy) at 305 K .
  • Refinement : SHELXL software for structure solution, with parameters like space group (e.g., monoclinic P2₁/c), unit cell dimensions (a = 14.7698 Å, b = 6.6730 Å, c = 26.2392 Å), and validation via R-factors (e.g., R₁ < 0.05) .

Q. Data Interpretation :

  • Hydrogen bonding networks (e.g., O–H···N interactions) stabilize the crystal lattice.
  • Torsion angles between methoxy and benzyl groups confirm conformational flexibility .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in condensation steps compared to ethanol .
  • Catalyst Screening : Testing alternatives to Pd/C, such as Raney nickel, for nitro reduction (e.g., 95% yield with 10% Ni in THF) .
  • DoE (Design of Experiments) : Varying temperature (40-100°C), stoichiometry (1:1 to 1:1.2 amine/acid), and reaction time (2-24 hrs) to identify optimal conditions via HPLC monitoring .

Case Study :
A 15% increase in yield was achieved by replacing LiAlH₄ with NaBH₄ in the reduction step, minimizing side-product formation .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Methodological Answer:
Metabolic interactions are studied via:

  • In Vitro Assays : Incubating the compound with CYP199A4 and NADH/O₂, followed by HPLC-MS analysis to detect metabolites like 4-[[2-(formylamino)acetyl]amino]benzoic acid .
  • Kinetic Studies : Measuring Kₘ (substrate affinity) and Vₘₐₓ (reaction rate) using UV-Vis spectroscopy at 450 nm (CYP heme absorbance) .

Q. Findings :

  • The compound undergoes oxidative deamination, forming a carboxylic acid metabolite.
  • Competitive inhibition observed with Kᵢ = 2.5 µM, suggesting potential drug-drug interactions .

Basic: What analytical methods ensure purity and structural integrity?

Methodological Answer:

  • HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), retention time ~8.2 min, purity ≥98% .
  • NMR : ¹H NMR (DMSO-d₆) peaks: δ 3.85 (s, OCH₃), δ 6.8–7.4 (aromatic protons), δ 10.2 (broad, COOH) .
  • Mass Spectrometry : ESI-MS m/z 272.1 [M+H]⁺ confirms molecular weight .

Q. Validation :

  • IR spectroscopy verifies functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Advanced: Can computational models predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2). Parameters include grid size (20 ų) and Lamarckian genetic algorithm .
  • QSAR : Training datasets (IC₅₀ values from enzyme assays) predict bioactivity using descriptors like logP (2.1) and polar surface area (75 Ų) .

Q. Outcomes :

  • Predicted IC₅₀ of 12 µM for COX-2 inhibition aligns with experimental data (15 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.